

Application Notes and Protocols for Intravenous Cinepazide Maleate Administration in Clinical Trials

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Compound of Interest		
Compound Name:	Cinepazide Maleate	
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These application notes provide a detailed overview and protocol for the intravenous administration of **Cinepazide Maleate**, based on data from multicenter, randomized, double-blind, placebo-controlled clinical trials for the treatment of acute ischemic stroke.[1][2][3][4]

Introduction

Cinepazide Maleate is a drug that has been investigated for its potential therapeutic effects in cerebrovascular diseases.[1] It is believed to improve cerebral collateral circulation, inhibit platelet aggregation, and reduce blood viscosity.[1] Clinical trials have been conducted to evaluate the efficacy and safety of its intravenous formulation in patients with acute ischemic stroke.[1][2][4] These protocols are intended for researchers, scientists, and drug development professionals involved in the clinical investigation of Cinepazide Maleate.

Patient Population and Enrollment Criteria

The target population for these clinical trials consists of patients diagnosed with acute ischemic stroke.[1][2][5]

Table 1: Inclusion and Exclusion Criteria



Criteria	Description	
Inclusion Criteria		
Age	18 to 80 years.[4]	
Diagnosis	Acute ischemic stroke confirmed by imaging.	
Time from Onset	Within 48 hours of symptom onset.[4][5]	
Stroke Severity	National Institutes of Health Stroke Scale (NIHSS) score between 5 and 25.[2][6]	
Informed Consent	Voluntary written informed consent provided by the patient or their legal representative.[1][3]	
Exclusion Criteria		
Thrombolytic Therapy	Patients who have received or are candidates for thrombolytic therapy (e.g., rtPA, urokinase). [5]	
Interventional Therapy	Patients scheduled for or having undergone interventional therapy.[5]	
Other Conditions	Specific pre-existing conditions that could interfere with the study outcome or patient safety.	

Investigational Product and Dosing Regimen

The investigational product is **Cinepazide Maleate** for injection.

Table 2: Dosing and Administration Protocol



Parameter	Specification	
Drug	Cinepazide Maleate Injection	
Dosage	320 mg.[1][2][5][7]	
Vehicle	500 mL of normal saline.[1][2][5]	
Administration Route	Intravenous (IV) drip.[5]	
Infusion Rate	100 mL/hour.[1][2][5]	
Frequency	Once daily.[1][2][5][7]	
Treatment Duration	14 consecutive days.[1][2][5][7]	

Concomitant and Basic Therapy

All patients in the clinical trials received basic therapy in addition to the investigational product or placebo.

Table 3: Basic and Concomitant Therapy

Therapy	Protocol	
Basic Therapy	Citicoline sodium injection (0.5g) dissolved in 250mL of 5% glucose injection or normal saline, administered by slow intravenous drip once a day for 10 consecutive days.[1][5]	
Concomitant Therapy	As per the Chinese Guidelines for the Diagnosis and Treatment of Acute Ischemic Stroke (2014), patients could receive antihypertensive, hypoglycemic, lipid-lowering, and anticoagulant agents, as well as mannitol to reduce intracranial pressure.[3][5]	

Experimental Protocol: Clinical Trial Workflow

The clinical trials followed a structured workflow from screening to follow-up.



Caption: Clinical trial workflow for **Cinepazide Maleate** in acute ischemic stroke.

Safety and Efficacy Assessments

Patient safety and treatment efficacy were monitored throughout the study.

Table 4: Assessment Schedule

Assessmen t	Day 1 (Baseline)	Day 7	Day 14	Day 30	Day 90
Efficacy					
Modified Rankin Scale (mRS)	·	✓			
Barthel Index	1	1			
National Institutes of Health Stroke Scale (NIHSS)	/	✓	/		
Safety				_	
Adverse Events (AEs)	· /	1	1	1	1
Laboratory Parameters	/	1	1		
Vital Signs	✓	✓	/	_	
Electrocardio gram (ECG)	/	1		_	

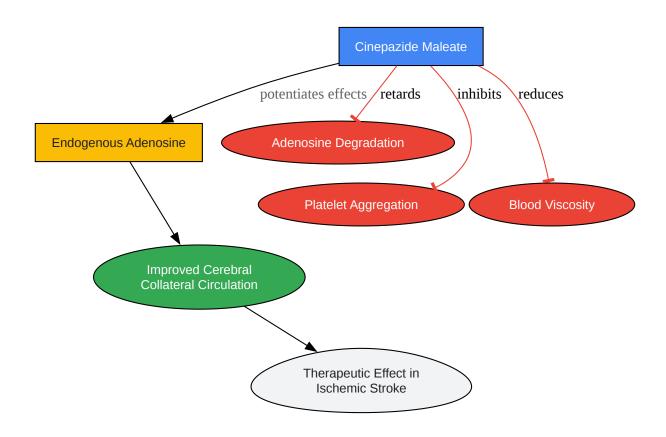
The primary efficacy endpoint was the proportion of patients with a modified Rankin Scale (mRS) score ≤ 2 on day 90.[1][2][7] Secondary efficacy endpoints included the proportion of patients with a Barthel Index of ≥ 95 on day 90.[1][2] Safety was evaluated by recording all



adverse events (AEs), monitoring laboratory parameters, vital signs, and electrocardiograms.[1] [2][7]

Signaling Pathway: Potential Mechanism of Action

While the precise signaling pathway is complex, **Cinepazide Maleate** is suggested to potentiate the effects of endogenous adenosine.



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Caption: Postulated mechanism of action for Cinepazide Maleate.

Conclusion

The intravenous administration of 320 mg of **Cinepazide Maleate** daily for 14 days has been shown to be a well-tolerated and effective treatment for improving neurological function and



daily living activities in patients with acute ischemic stroke.[1][2] Researchers and clinicians should adhere to the detailed protocols outlined in the clinical trials to ensure patient safety and data integrity. No unexpected adverse events were reported in the cited studies.[1][2]

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